molecular formula C11H20O B3055871 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one CAS No. 67580-45-4

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one

Cat. No.: B3055871
CAS No.: 67580-45-4
M. Wt: 168.28 g/mol
InChI Key: PNEQETHAGGNHIA-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group and an ethanone group. It has the molecular formula C11H20O and a molecular weight of 168.28 g/mol

Preparation Methods

The synthesis of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-propan-2-ylcyclohexyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEQETHAGGNHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575169
Record name 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-45-4
Record name 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 12 g quantity of cis-trans mixture of 1-acetyl-4-isopropylcyclohexane and sodium methoxide in an amount equimolar to the mixture are heated in 150 ml of methanol for 6 hours with stirring. The reaction mixture is distilled in a vacuum to remove the solvent, 50 ml of water is added to the residue, and the resulting solution is subjected to extraction with 50 ml of ether three times. The extract is washed with water, dried over anhydrous sodium sulfate and thereafter distilled in a vacuum to remove the solvent. The residue is distilled in a vacuum, giving 9 g of trans-1-acetyl-4-isopropylcyclohexane boiling at 109° to 113° C./18-19 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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